molecular formula C9H10OS B12222209 1-(2-Thiophen-2-ylcyclopropyl)ethanone CAS No. 6475-75-8

1-(2-Thiophen-2-ylcyclopropyl)ethanone

Cat. No.: B12222209
CAS No.: 6475-75-8
M. Wt: 166.24 g/mol
InChI Key: KQFRWDSOHCFHFQ-UHFFFAOYSA-N
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Description

1-(2-Thiophen-2-ylcyclopropyl)ethanone is an organic compound featuring a cyclopropyl group attached to a thiophene ring via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Thiophen-2-ylcyclopropyl)ethanone can be synthesized through several methods. One common approach involves the acylation of thiophene derivatives with cyclopropyl ketones under acidic or basic conditions. For instance, the reaction of 2-thiophenecarboxylic acid with cyclopropylmethyl ketone in the presence of a catalyst such as aluminum chloride can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale acylation reactions. The process may include steps like chlorination, ring-opening, and cyclization reactions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Thiophen-2-ylcyclopropyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Thiophen-2-ylcyclopropyl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Thiophen-2-ylcyclopropyl)ethanone involves interactions with various molecular targets. The compound can undergo enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Thiophen-2-ylcyclopropyl)ethanone is unique due to its combination of a cyclopropyl group and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

6475-75-8

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

1-(2-thiophen-2-ylcyclopropyl)ethanone

InChI

InChI=1S/C9H10OS/c1-6(10)7-5-8(7)9-3-2-4-11-9/h2-4,7-8H,5H2,1H3

InChI Key

KQFRWDSOHCFHFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC1C2=CC=CS2

Origin of Product

United States

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